molecular formula C16H11F B8476525 2-(3-Fluorophenyl)naphthalene

2-(3-Fluorophenyl)naphthalene

Cat. No.: B8476525
M. Wt: 222.26 g/mol
InChI Key: GXFPULGFQXLJJM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative comprising a naphthalene core substituted with a fluorophenyl group at the 2-position. The fluorine atom is located at the meta position of the phenyl ring, which influences electronic properties such as electron-withdrawing effects and lipophilicity.

Properties

Molecular Formula

C16H11F

Molecular Weight

222.26 g/mol

IUPAC Name

2-(3-fluorophenyl)naphthalene

InChI

InChI=1S/C16H11F/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H

InChI Key

GXFPULGFQXLJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
2-(3-Fluorophenyl)naphthalene Fluorophenyl (meta) ~212.22 (calculated) High π-π stacking potential
2-(3-Bromophenyl)naphthalene Bromophenyl (meta) 283.16 Melting point: 97–101°C; used in fluorescence imaging
2-[(E)-2-(3,4,5-Trifluorophenyl)vinyl]naphthalene (C4) Trifluorophenyl + vinyl linker ~296.25 (calculated) Binding affinity (Ki): 4.68 × 10⁶; superior to acarbose
1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene Propyl + trifluorophenyl ~306.28 (calculated) Increased lipophilicity; InChIKey: GMFYTTBJICNAHD-UHFFFAOYSA-N

Substituent Impact :

  • Electron-Withdrawing Groups : Fluorine and bromine enhance electrophilic character, but fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to bromine .
  • Trifluorophenyl vs. Monosubstituted Phenyl: The trifluorophenyl group in C4 increases binding affinity (Ki = 4.68 × 10⁶ vs. acarbose’s 6.18 × 10⁵) due to enhanced hydrophobic interactions and electronic effects .

Binding Affinities and Bioactivity

Compounds with extended aromatic systems exhibit improved binding to targets like α-amylase. For instance:

  • C4 (2-[(E)-2-(3,4,5-trifluorophenyl)vinyl]naphthalene) demonstrates a binding score of -9.1 kcal/mol and Ki = 4.68 × 10⁶, outperforming acarbose (-7.7 kcal/mol; Ki = 6.18 × 10⁵) .
  • 2-(3-Fluorophenyl)naphthalene is hypothesized to have moderate binding due to its two-ring system, though experimental data are pending.

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Property 2-(3-Fluorophenyl)naphthalene 2-(3-Bromophenyl)naphthalene C4 (Trifluorophenyl analog)
Melting Point (°C) Not reported 97–101 Not reported
Boiling Point (°C) Not reported 385.2 (predicted) Not reported
Density (g/cm³) Not reported 1.381 Not reported
LogP (Lipophilicity) Estimated ~4.5 ~5.1 ~5.8 (trifluorophenyl effect)

Notes:

  • Bromine’s higher atomic weight increases molecular density and boiling points compared to fluorine analogs .
  • Fluorine’s electronegativity may reduce solubility in polar solvents relative to bromine derivatives.

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